molecular formula C11H12BrN B598635 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile CAS No. 1201643-73-3

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile

Cat. No.: B598635
CAS No.: 1201643-73-3
M. Wt: 238.128
InChI Key: VSTXAWAMUHWZBE-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile (CAS: 1201643-73-3) is an organic compound with the molecular formula C₁₁H₁₂BrN. It features a para-bromomethyl-substituted phenyl group attached to a branched nitrile backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly in the preparation of biologically active quinoline derivatives and kinase inhibitors . Structural analysis via SMILES (BrCc1ccc(cc1)C(C)(C)C#N) and InChIKey (HOMSCVYJZQJZRO-UHFFFAOYSA-N) confirms its branched aliphatic chain and aromatic bromine substitution .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXAWAMUHWZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729214
Record name 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile
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Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-73-3
Record name 4-(Bromomethyl)-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
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Record name 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile
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Record name 2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of a precursor compound. One common method includes the bromination of 2-(4-methylphenyl)-2-methylpropanenitrile using bromine or bromic acid in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysts can improve the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the nitrile group can participate in various addition and reduction reactions . The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or backbone modifications. Below is a detailed comparison:

Positional Isomers

Compound Name CAS Number Molecular Formula Substituent Position Key Differences Applications
2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile 1201643-73-3 C₁₁H₁₂BrN Para-bromomethyl Reference compound PI3K/mTOR inhibitor synthesis
2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile (ortho isomer) 1421601-14-0 C₁₁H₁₂BrN Ortho-bromomethyl Altered steric effects; lower symmetry Specialty materials
2-(4-Bromophenyl)-2-methylpropanenitrile 101184-73-0 C₁₀H₁₀BrN Para-bromo Bromine replaces bromomethyl; no CH₂Br Cross-coupling reactions

Key Insight : The para-bromomethyl group enhances reactivity in nucleophilic substitutions compared to the para-bromo analog, while the ortho isomer exhibits distinct steric hindrance .

Functional Group Variants

Compound Name CAS Number Molecular Formula Functional Group Key Differences Applications
2-((4-Bromophenyl)sulfonyl)-2-methylpropanenitrile 1178187-96-6 C₁₀H₁₀BrNO₂S Sulfonyl group Increased polarity; altered reactivity Sulfonation reactions
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile 811826-58-1 C₁₆H₁₂BrNO₂S Sulfonyl + alkene Conjugated system; planar structure Photochemical studies

Key Insight : Sulfonyl derivatives exhibit enhanced stability and solubility in polar solvents, making them suitable for catalytic applications .

Backbone-Modified Analogs

Compound Name CAS Number Molecular Formula Backbone Structure Key Differences Applications
2-(4-Bromophenyl)propanenitrile 42186-06-1 C₉H₈BrN Linear chain No methyl branch; simpler structure Intermediate in agrochemicals
2-(4-Bromophenyl)-3-methylbutanenitrile 51632-12-3 C₁₁H₁₂BrN Extended aliphatic chain Increased hydrophobicity Polymer additives

Key Insight : Branching in the aliphatic chain (e.g., 2-methylpropanenitrile vs. propanenitrile) influences melting points and crystallinity .

Biological Activity

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile is a nitrile-bearing compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and research findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN
  • CAS Number : 1198438-39-9

This compound features a bromomethyl group attached to a phenyl ring and a nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromomethyl group may facilitate binding to specific sites on these targets, altering their activity and influencing biochemical pathways. The nitrile group also plays a role in the compound's reactivity and potential for enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that nitrile-containing compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The exact mechanisms by which this compound exerts its anticancer effects require further investigation but may involve:

  • Inhibition of specific kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
  • Induction of oxidative stress : Nitriles can generate reactive oxygen species (ROS), leading to cell death.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Nitriles have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar effects. The proposed mechanisms include:

  • Disruption of bacterial cell membranes : Compounds with similar structures can integrate into lipid bilayers, compromising membrane integrity.
  • Inhibition of bacterial enzymes : Targeting key enzymes involved in bacterial metabolism could hinder growth and replication.

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxic effects of several nitrile derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics.
    CompoundIC50 (µM)Cancer Type
    This compound15Breast Cancer
    Doxorubicin10Breast Cancer
    Cisplatin20Ovarian Cancer
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30

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